Isopropylcyclopentane

Description

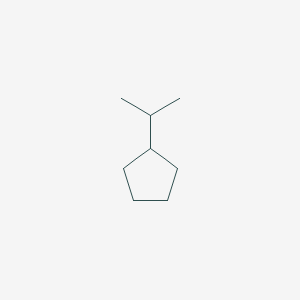

Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSBRLGQVHJIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192029 | |

| Record name | Isopropylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3875-51-2 | |

| Record name | Isopropylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3875-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYLCYCLOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropylcyclopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD62XB9AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropylcyclopentane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties and structure of isopropylcyclopentane, a cycloalkane hydrocarbon. The information is curated to support research, development, and drug discovery applications where this compound may be utilized as a building block or solvent.

Chemical Structure and Identification

Isopropylcyclopentane, a colorless liquid, consists of a five-membered cyclopentane (B165970) ring substituted with an isopropyl group.[1] It is classified as a cycloalkane and is a non-polar aliphatic hydrocarbon.[1]

Below is a diagram illustrating the key structural and identifying information for isopropylcyclopentane.

Caption: Key identifiers for Isopropylcyclopentane.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of isopropylcyclopentane, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [1][2][3][4] |

| Molecular Weight | 112.21 - 112.22 g/mol | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][3][5] |

| Density | 0.78 - 0.796 g/cm³ | [3][6][7][8] |

| Boiling Point | 125.2 - 126 °C at 760 mmHg | [3][5][6][7] |

| Melting Point | -111.36 °C | [5][7] |

| Flash Point | 14 - 14.1 °C | [3][6][7] |

| Refractive Index | 1.4235 - 1.43 | [3][5][7] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents.[1][7][9] | |

| Vapor Pressure | 14.9 mmHg at 25°C | [7] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | propan-2-ylcyclopentane | [2][4][6] |

| CAS Number | 3875-51-2 | [2][3][4][6] |

| SMILES | CC(C)C1CCCC1 | [1][2][4][6] |

| InChI | InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | [1][2][4] |

| InChIKey | TVSBRLGQVHJIKT-UHFFFAOYSA-N | [2][6] |

| EC Number | 223-397-4 | [6][7] |

| UNII | MGD62XB9AE | [10] |

Experimental Protocols

One documented reaction involves the hydro-alkyl addition to alkenes using alkyl chloroformates mediated by ethylaluminum sesquichloride, which can be applied to cyclic alkenes to produce compounds like isopropylcyclopentane.[7] Another potential route is the reaction of 1-halo-5-hexenes with alkyllithiums.[7]

Signaling Pathways and Biological Activity

There is no available information to suggest that isopropylcyclopentane, a simple hydrocarbon, is involved in any biological signaling pathways. Its primary relevance in a pharmaceutical context is as a potential solvent or a non-polar fragment in the design of larger molecules.

Safety and Handling

Isopropylcyclopentane is a highly flammable liquid and vapor.[3] It is harmful if swallowed and may be fatal if it enters the airways.[3][12] It can also cause serious eye damage.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. Store in a cool, well-ventilated place away from sources of ignition.[12]

The workflow for handling and utilizing isopropylcyclopentane in a research setting is outlined below.

Caption: A typical workflow for using isopropylcyclopentane.

References

- 1. CAS 3875-51-2: isopropylcyclopentane | CymitQuimica [cymitquimica.com]

- 2. Isopropylcyclopentane | C8H16 | CID 19751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropylcyclopentane | 3875-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Isopropylcyclopentane | CAS 3875-51-2 | LGC Standards [lgcstandards.com]

- 5. ISOPROPYLCYCLOPENTANE | 3875-51-2 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. lookchem.com [lookchem.com]

- 8. Isopropylcyclopentane | CAS 3875-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. ISOPROPYLCYCLOPENTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Isopropylcyclopentane - Starshinechemical [starshinechemical.com]

Isopropylcyclopentane: A Comprehensive Technical Guide to its Physical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the core physical properties of Isopropylcyclopentane (CAS No. 3875-51-2), a cycloalkane hydrocarbon. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, details the experimental protocols for their determination, and offers a logical workflow for physical property characterization.

Core Physical Properties of Isopropylcyclopentane

Isopropylcyclopentane is a colorless liquid at room temperature.[1] It is a non-polar organic compound, rendering it insoluble in water but soluble in non-polar solvents.[1] The following tables summarize the key physical properties of isopropylcyclopentane based on collated data.

Table 1: General and Molar Properties

| Property | Value |

| Molecular Formula | C₈H₁₆[1][2] |

| Molecular Weight | 112.21 g/mol [2], 112.22 g/mol |

| Appearance | Colorless Liquid[1][2] |

Table 2: Thermophysical Properties

| Property | Value |

| Boiling Point | 125.2°C at 760 mmHg[2], 126°C |

| Melting Point | -111.36°C |

| Flash Point | 14.1°C[2] |

Table 3: Density and Refractive Index

| Property | Value |

| Density | 0.78 g/cm³[2], 0.796 g/cm³, 0.777 g/cm³ |

| Refractive Index | 1.4235, 1.43, 1.426 |

Table 4: Viscosity

| Property | Description |

| Viscosity | Isopropylcyclopentane is characterized as having a relatively low viscosity.[1] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the application and handling of chemical compounds. The following sections detail the standard experimental methodologies for the properties listed above.

Density Determination using a Pycnometer

Density is determined using a pycnometer, a glass flask with a specific, accurately known volume.[3][4]

Protocol:

-

Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (M1).[4]

-

Sample Filling: The pycnometer is filled with isopropylcyclopentane. A ground-glass stopper with a capillary hole is inserted, allowing excess liquid to be expelled, ensuring the flask is filled to its precise volume.[3]

-

Temperature Equilibration: The filled pycnometer is placed in a thermostat-controlled water bath to bring the sample to a constant, specified temperature.[5]

-

Final Weighing: The outside of the pycnometer is carefully dried, and its total mass is measured (M2).[4]

-

Calculation: The density (ρ) is calculated by dividing the mass of the liquid (M2 - M1) by the known volume of the pycnometer (V).

Boiling Point Determination via Ebulliometry

An ebulliometer is used to precisely measure the boiling point of a liquid by determining the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[6][7]

Protocol:

-

Calibration: The boiling point of a pure solvent (e.g., distilled water) is determined first to calibrate the apparatus for the current atmospheric pressure.[6]

-

Sample Introduction: A measured volume of isopropylcyclopentane is placed into the boiling chamber of the ebulliometer.[7]

-

Heating: The sample is heated, and the apparatus is designed to ensure that the thermometer bulb is bathed in the vapor of the boiling liquid under reflux conditions, ensuring a stable and accurate temperature reading.[7]

-

Measurement: The temperature is recorded once it stabilizes, which corresponds to the boiling point of the substance.[7]

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point by measuring the difference in heat flow between a sample and a reference as a function of temperature.[8][9]

Protocol:

-

Sample Preparation: A small, accurately weighed amount of isopropylcyclopentane (in its solid state, achieved by cooling) is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.[8]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10°C/min).[10]

-

Thermal Scan: The furnace heats both the sample and the reference. The instrument measures the differential heat flow required to maintain both at the same temperature.

-

Data Analysis: When the sample melts, it absorbs additional energy (an endothermic process). This is detected as a peak in the DSC thermogram. The temperature at the onset or the peak of this endotherm is taken as the melting point.[11]

Refractive Index Measurement with an Abbe Refractometer

The Abbe refractometer measures the refractive index based on the critical angle of refraction of light passing from the sample into a prism of high and known refractive index.[12][13]

Protocol:

-

Calibration: The instrument is calibrated using a standard with a known refractive index.

-

Sample Application: A few drops of isopropylcyclopentane are placed on the surface of the measuring prism. The illuminating prism is then closed over the sample, creating a thin liquid film.[14]

-

Temperature Control: The prisms are connected to a water bath to maintain a constant temperature, as refractive index is temperature-dependent.[12]

-

Measurement: Light is passed through the sample. The user looks through the eyepiece and adjusts a knob to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

Reading: The refractive index is read directly from a calibrated scale.[12]

Viscosity Measurement using an Ostwald Viscometer

The Ostwald viscometer, a type of capillary viscometer, is used to measure the viscosity of a fluid by determining the time it takes for a known volume of the liquid to flow through a capillary under the force of gravity.[15][16]

Protocol:

-

Preparation: The viscometer is cleaned and dried. A specific volume of isopropylcyclopentane is introduced into the larger bulb of the U-shaped tube.

-

Temperature Equilibration: The viscometer is placed in a constant temperature water bath to ensure the liquid reaches the desired temperature.[17]

-

Flow Measurement: The liquid is drawn up into the other arm of the tube by suction, above the upper timing mark. The suction is released, and a stopwatch is used to measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.[18]

-

Calculation: The kinematic viscosity is proportional to the flow time. To determine the dynamic viscosity, the measurement is repeated with a reference liquid of known viscosity and density (e.g., water). The viscosity of isopropylcyclopentane (η₁) is calculated using the formula: η₁ = (ρ₁ * t₁ / ρ₂ * t₂) * η₂ where ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to isopropylcyclopentane and the reference liquid, respectively.[18]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a liquid chemical sample like isopropylcyclopentane.

Caption: Workflow for Physical Property Determination.

References

- 1. CAS 3875-51-2: isopropylcyclopentane | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. fpharm.uniba.sk [fpharm.uniba.sk]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. ised-isde.canada.ca [ised-isde.canada.ca]

- 6. enartis.com [enartis.com]

- 7. seniorchem.com [seniorchem.com]

- 8. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. 2.3.2. Differential Scanning Calorimetry (DSC) [bio-protocol.org]

- 11. s4science.at [s4science.at]

- 12. refractometer.pl [refractometer.pl]

- 13. photonics.com [photonics.com]

- 14. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 15. pharmacyinfoline.com [pharmacyinfoline.com]

- 16. To determine the relative viscosity of given liquid using Ostwald’s viscometer | PPTX [slideshare.net]

- 17. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 18. scribd.com [scribd.com]

Isopropylcyclopentane CAS number and synonyms

An In-depth Technical Guide to Isopropylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isopropylcyclopentane, a cycloalkane of interest in various chemical applications. The document details its chemical identity, including its CAS number and synonyms, and presents its key physicochemical properties in a structured format. A detailed experimental protocol for a potential synthesis route is provided, followed by a logical workflow diagram to visualize the synthetic process. This guide is intended to be a valuable resource for professionals in organic synthesis, materials science, and drug development.

Chemical Identity and Synonyms

Isopropylcyclopentane is a saturated hydrocarbon consisting of a cyclopentane (B165970) ring substituted with an isopropyl group.[1]

A variety of synonyms are used to refer to this compound in literature and commercial listings.

| Common Synonyms |

| (1-Methylethyl)cyclopentane |

| 2-Cyclopentylpropane |

| Cyclopentane, isopropyl- |

| (Propan-2-yl)cyclopentane |

| NSC 73948 |

Physicochemical Properties

The physical and chemical properties of isopropylcyclopentane are summarized in the table below, providing essential data for its handling, application, and analysis.

| Property | Value |

| Molecular Weight | 112.21 g·mol⁻¹ |

| Density | 0.796 g/cm³ |

| Boiling Point | 125.2°C at 760 mmHg |

| Melting Point | -111.36°C |

| Flash Point | 14.1°C |

| Vapor Pressure | 14.9 mmHg at 25°C |

| Refractive Index | 1.4235 |

Experimental Synthesis Protocol

While various synthetic routes to isopropylcyclopentane exist, a common conceptual approach involves a Grignard reaction followed by dehydration and hydrogenation. The following is a representative, detailed protocol for the synthesis of isopropylcyclopentane starting from cyclopentanone (B42830) and isopropyl bromide.

3.1. Materials and Equipment

-

Reagents : Magnesium turnings, anhydrous diethyl ether, isopropyl bromide, cyclopentanone, saturated aqueous ammonium (B1175870) chloride solution, concentrated sulfuric acid, ethanol (B145695), palladium on carbon (10% Pd/C), hydrogen gas.

-

Equipment : Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, distillation apparatus, hydrogenation apparatus (e.g., Parr hydrogenator).

3.2. Step-by-Step Procedure

Step 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve isopropyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the isopropyl bromide solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

Step 2: Reaction with Cyclopentanone

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Step 3: Work-up and Formation of 1-Isopropylcyclopentanol

-

Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 1-isopropylcyclopentanol.

Step 4: Dehydration to Isopropylcyclopentene

-

Place the crude 1-isopropylcyclopentanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture and distill the resulting isopropylcyclopentene.

Step 5: Hydrogenation to Isopropylcyclopentane

-

Dissolve the obtained isopropylcyclopentene in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Place the vessel in a hydrogenation apparatus and subject it to hydrogen gas at a suitable pressure.

-

Shake or stir the mixture until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture to remove the catalyst and wash the catalyst with ethanol.

-

Remove the ethanol by distillation to obtain the final product, isopropylcyclopentane.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of isopropylcyclopentane from cyclopentanone and isopropyl bromide.

Caption: Synthetic pathway for isopropylcyclopentane.

Conclusion

This technical guide has provided core information on isopropylcyclopentane, including its CAS number, synonyms, and key physical properties. A detailed, multi-step experimental protocol for its synthesis has been outlined, offering a practical reference for laboratory work. The accompanying workflow diagram provides a clear visual representation of the synthetic process. This information is intended to support researchers and professionals in their work involving this versatile cycloalkane.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. gauthmath.com [gauthmath.com]

- 3. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of Isopropylcyclopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isopropylcyclopentane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes established principles of chemical solubility, qualitative descriptions from available sources, and general experimental protocols to provide a robust framework for laboratory applications.

Core Principles of Isopropylcyclopentane Solubility

Isopropylcyclopentane (C8H16) is a nonpolar aliphatic hydrocarbon.[1][2] Its solubility is primarily dictated by the "like dissolves like" principle, meaning it will exhibit higher solubility in solvents with similar nonpolar characteristics. The intermolecular forces in nonpolar compounds like isopropylcyclopentane are predominantly weak London dispersion forces. For dissolution to occur, the energy required to overcome the intermolecular forces within both the solute (isopropylcyclopentane) and the solvent must be sufficiently compensated by the energy released upon the formation of new solute-solvent interactions.

Consequently, isopropylcyclopentane is expected to be readily soluble in a range of nonpolar organic solvents.[1][2] Conversely, it demonstrates very low solubility in highly polar solvents such as water.[1][2]

Qualitative and Predicted Solubility

Based on its nonpolar nature, isopropylcyclopentane is generally soluble in the following types of organic solvents:

-

Nonpolar Solvents: High solubility is expected in nonpolar solvents like hexane, octane, and toluene.[1]

-

Polar Aprotic Solvents: Moderate to low solubility is anticipated.

-

Polar Protic Solvents: While generally low, some solubility has been noted. For instance, a commercially available solution of isopropylcyclopentane in methanol (B129727) (100µg/mL) exists, indicating at least partial miscibility.

The solubility of isopropylcyclopentane in organic solvents is also influenced by temperature. Generally, for solid solutes in liquid solvents, solubility increases with temperature. For liquid-liquid systems, miscibility can either increase or decrease with temperature, depending on the specific thermodynamics of the mixture.

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield extensive quantitative data on the solubility of isopropylcyclopentane in a wide array of organic solvents. One source indicates that the solubility of isopropylcyclopentane in water has been measured, referencing a 1965 publication by Englin, B.A., et al. However, the specific quantitative data from this source was not available in the retrieved search results.

The absence of readily available, extensive quantitative data highlights a knowledge gap in the physical chemistry of this compound and presents an opportunity for further research.

Experimental Protocols for Solubility Determination

Standard methodologies can be employed to experimentally determine the solubility of isopropylcyclopentane in various organic solvents. The choice of method depends on factors such as the physical state of the solute and solvent, the temperature and pressure of interest, and the required precision.

4.1. The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a solute in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of isopropylcyclopentane is added to a known volume of the selected organic solvent in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for complete phase separation (sedimentation of the excess solute).

-

Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solute. The concentration of isopropylcyclopentane in the sample is then determined using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A highly effective method for separating and quantifying volatile organic compounds. A calibration curve is first prepared using standard solutions of isopropylcyclopentane in the solvent of interest.

-

High-Performance Liquid Chromatography (HPLC): Can be used if the solute has a suitable chromophore or if derivatization is performed.

-

Spectrophotometry: If isopropylcyclopentane exhibits a characteristic absorbance peak, UV-Vis spectrophotometry can be employed.

-

-

Data Reporting: The solubility is typically reported in units of mole fraction, mass fraction, or grams of solute per 100 mL of solvent at the specified temperature.

4.2. Synthetic (Polythermal) Method

The synthetic method involves preparing a series of mixtures of known composition and determining the temperature at which a phase change (dissolution or precipitation) occurs upon heating or cooling.

Methodology:

-

Preparation of Mixtures: A series of mixtures with varying, precisely known compositions of isopropylcyclopentane and the solvent are prepared in sealed, transparent tubes.

-

Controlled Heating and Cooling: The tubes are placed in a thermostated bath and subjected to a controlled temperature ramp (heating or cooling).

-

Visual or Instrumental Observation: The temperature at which the last solid particle of solute dissolves (on heating) or the first solid particle appears (on cooling) is recorded as the saturation temperature for that specific composition. This can be observed visually or detected instrumentally (e.g., by light scattering).

-

Construction of Solubility Curve: By plotting the saturation temperatures against the corresponding compositions, a solubility curve for the binary system can be constructed.

Visualizations

Caption: Experimental workflow for the shake-flask solubility method.

Caption: Factors influencing the solubility of isopropylcyclopentane.

References

Isopropylcyclopentane: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols and handling requirements for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data sheet (SDS) for Isopropylcyclopentane, outlines essential handling precautions, and describes the experimental methodologies used to determine its hazard profile.

Safety Data Sheet (SDS) Summary

The Safety Data Sheet provides critical information regarding the hazards associated with Isopropylcyclopentane. Below is a summary of its key data points.

Identification and Physical Properties

| Property | Value |

| Chemical Name | Isopropylcyclopentane |

| Synonyms | (1-Methylethyl)cyclopentane, 2-Cyclopentylpropane |

| CAS Number | 3875-51-2 |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1][2] |

| Appearance | Colorless liquid[3][4] |

| Boiling Point | 125.2 °C to 126 °C[2][5] |

| Melting Point | -111.36 °C[5] |

| Flash Point | 14.1 °C[2][5] |

| Density | 0.78 to 0.796 g/cm³[2][5] |

| Vapor Pressure | 14.9 mmHg at 25°C[5] |

| Solubility | Insoluble in water; soluble in non-polar solvents[3] |

| Refractive Index | 1.4235 to 1.43[5][6] |

Hazard Classification and Labeling

Isopropylcyclopentane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and potential for serious health effects.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor[1][6][7] or H226: Flammable liquid and vapor[1][4] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][4] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[7][8] |

The GHS pictograms, signal word, and precautionary statements provide a quick visual reference for the hazards associated with Isopropylcyclopentane.

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling of Isopropylcyclopentane is crucial to minimize the risk of exposure and accidents. The following precautions should be strictly adhered to in a laboratory setting.

Engineering Controls

-

Ventilation: Work with Isopropylcyclopentane should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[9]

-

Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[4][6] Use explosion-proof electrical and lighting equipment.[4]

-

Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded during transfer.[4]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical step in ensuring personal safety. The following workflow provides a logical approach to selecting the right equipment when handling Isopropylcyclopentane.

First-Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

-

If swallowed: Call a poison center or doctor immediately if you feel unwell.[4][6][7] Rinse mouth.[4] Do NOT induce vomiting.[6][7] Due to the aspiration hazard, vomiting can cause the chemical to enter the lungs, which can be fatal.[6][7][8]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.

Spill and Fire Procedures

-

Spills: In the event of a spill, remove all ignition sources. Ventilate the area. Absorb the spill with an inert, non-combustible material such as sand or earth.[10] Collect the absorbed material into a suitable container for disposal.

-

Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire. Water may be ineffective as Isopropylcyclopentane is insoluble and less dense than water.

Experimental Protocols for Hazard Determination

The hazard classifications for Isopropylcyclopentane are based on data from standardized experimental protocols. The following sections provide an overview of the methodologies typically employed.

Determination of Flammability Properties

The flash point and boiling point are key indicators of a liquid's flammability. These are determined using standardized methods.

-

Flash Point Determination: The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with the air near its surface.[11][12] For a volatile liquid like Isopropylcyclopentane, a closed-cup method such as the Pensky-Martens or Abel closed-cup test is typically used.[13] The liquid is heated in a closed cup, and an ignition source is periodically introduced to the vapor space. The temperature at which a flash is observed is recorded as the flash point.[13]

-

Boiling Point Determination: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] This is determined by heating the liquid and observing the temperature at which vigorous boiling begins.

Acute Oral Toxicity Testing

The "Harmful if swallowed" classification is derived from acute oral toxicity studies, which are conducted according to internationally recognized guidelines, such as the OECD Test Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method).[2]

-

Principle: A single dose of the substance is administered to a group of laboratory animals (typically rats) by gavage.[4][14]

-

Procedure (OECD 420): The test is conducted in a stepwise manner using a limited number of animals.[14] A starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[14] The animals are observed for signs of toxicity and mortality for a period of at least 14 days.[14] The outcome of the test on the first animal determines the dose for the next animal. This process continues until a dose that causes evident toxicity but no mortality is identified, or no effects are seen at the highest dose.[14] The substance is then classified based on the dose at which toxicity is observed.

Acute Eye Irritation/Corrosion Testing

The "Causes serious eye damage" classification is determined by studies that assess the potential of a substance to cause irritation or corrosion to the eyes, such as the OECD Test Guideline 405.[1][3]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[1][3][7] The untreated eye serves as a control.[1][3]

-

Procedure: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to evaluate the degree of eye irritation or corrosion.[7] Lesions of the cornea, iris, and conjunctiva are scored.[1][3] The reversibility of the observed effects is also assessed over a period of up to 21 days.[3] Based on the severity and reversibility of the ocular lesions, the substance is classified. To reduce animal testing, a weight-of-evidence analysis and in vitro methods are considered before conducting in vivo tests.[1]

This guide provides a comprehensive overview of the safety information and handling procedures for Isopropylcyclopentane. It is essential for all laboratory personnel to be familiar with this information and to consult the specific Safety Data Sheet provided by the supplier before working with this chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nucro-technics.com [nucro-technics.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. blog.storemasta.com.au [blog.storemasta.com.au]

- 7. oecd.org [oecd.org]

- 8. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Flammable and Combustible Liquids Overview [blink.ucsd.edu]

- 13. aidic.it [aidic.it]

- 14. umwelt-online.de [umwelt-online.de]

Thermodynamic Properties of Isopropylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of isopropylcyclopentane (also known as 1-methylethylcyclopentane). The information presented herein is curated from critically evaluated data and established experimental methodologies, intended to serve as a vital resource for professionals in research, scientific endeavors, and drug development.

Core Thermodynamic Data

The thermodynamic properties of isopropylcyclopentane have been compiled from the NIST/TRC Web Thermo Tables (WTT), which provide critically evaluated data. The following tables summarize key thermodynamic parameters for isopropylcyclopentane in its liquid and ideal gas phases.

Table 1: Basic Physical and Critical Properties of Isopropylcyclopentane

| Property | Value | Unit |

| Molecular Formula | C₈H₁₆ | - |

| Molecular Weight | 112.21 | g/mol |

| Normal Boiling Point | 398.95 | K |

| Critical Temperature | 585.0 | K |

| Critical Pressure | 2.95 | MPa |

| Critical Density | 251.0 | kg/m ³ |

Source: Critically evaluated data from the NIST/TRC Web Thermo Tables.

Table 2: Temperature-Dependent Thermodynamic Properties of Liquid Isopropylcyclopentane

| Temperature (K) | Density ( kg/m ³) | Isobaric Heat Capacity (Cp) (J/mol·K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |

| 298.15 | 778.3 | 205.4 | 0.00 | 265.2 |

| 320.00 | 759.9 | 215.1 | 4.63 | 279.8 |

| 340.00 | 742.9 | 224.8 | 9.03 | 293.5 |

| 360.00 | 725.5 | 234.9 | 13.63 | 306.8 |

| 380.00 | 707.6 | 245.4 | 18.44 | 319.7 |

Note: Enthalpy is referenced to 0 kJ/mol at 298.15 K. Source: Critically evaluated data from the NIST/TRC Web Thermo Tables.[1]

Table 3: Temperature-Dependent Thermodynamic Properties of Isopropylcyclopentane in the Ideal Gas Phase

| Temperature (K) | Isobaric Heat Capacity (Cp) (J/mol·K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |

| 298.15 | 163.2 | 0.00 | 364.5 |

| 400.00 | 208.5 | 19.3 | 419.2 |

| 500.00 | 251.2 | 42.4 | 471.5 |

| 600.00 | 289.9 | 69.4 | 520.8 |

| 700.00 | 324.2 | 99.9 | 567.0 |

| 800.00 | 354.1 | 133.8 | 610.2 |

| 900.00 | 379.9 | 170.5 | 650.6 |

| 1000.00 | 402.1 | 209.6 | 688.5 |

Note: Enthalpy is referenced to 0 kJ/mol at 298.15 K. Source: Critically evaluated data from the NIST/TRC Web Thermo Tables.[1]

Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons like isopropylcyclopentane relies on precise calorimetric and physical property measurements. The following sections detail the methodologies for key experiments.

Enthalpy of Combustion and Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion. The methodology described here is based on the techniques employed at the National Bureau of Standards (now NIST) for the study of alkylcyclopentanes.

Objective: To determine the standard enthalpy of combustion of liquid isopropylcyclopentane, from which the standard enthalpy of formation can be calculated.

Apparatus:

-

A high-pressure oxygen bomb calorimeter.

-

A platinum resistance thermometer for precise temperature measurements.

-

A controlled-temperature water bath for the calorimeter.

-

A system for the quantitative analysis of combustion products (e.g., for carbon dioxide).

Procedure:

-

A precisely weighed sample of high-purity isopropylcyclopentane is sealed in a thin glass ampoule.

-

The ampoule is placed in a platinum crucible within the bomb calorimeter. A known mass of a combustible auxiliary substance (e.g., benzoic acid) and a fuse wire are also included.

-

The bomb is assembled, sealed, and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atmospheres.

-

The bomb is submerged in a known mass of water in the calorimeter jacket, and the entire system is allowed to reach thermal equilibrium.

-

The temperature of the water is recorded at regular intervals to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at frequent intervals as it rises to a maximum and then begins to cool.

-

After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to confirm complete combustion and to check for any side products. The amount of carbon dioxide formed is a measure of the extent of the reaction.

-

The energy equivalent of the calorimeter system is determined by burning a standard substance (e.g., benzoic acid) under identical conditions.

-

The heat of combustion of the sample is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of combustion of the auxiliary substance and fuse wire, and for the formation of nitric acid from residual nitrogen.

Calculation of Enthalpy of Formation: The standard enthalpy of formation, ΔfH°, is calculated from the standard enthalpy of combustion, ΔcH°, using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity Measurement by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for determining the heat capacity of liquids and solids as a function of temperature. The following protocol is based on established methods for volatile organic liquids.

Objective: To measure the isobaric heat capacity (Cp) of liquid isopropylcyclopentane over a range of temperatures.

Apparatus:

-

An adiabatic calorimeter, consisting of a sample vessel surrounded by an adiabatic shield, all housed within a vacuum chamber.

-

A platinum resistance thermometer and a thermocouple to monitor the temperature of the sample vessel and the adiabatic shield, respectively.

-

A precision electrical heater attached to the sample vessel.

-

A system for measuring the electrical energy input to the heater.

Procedure:

-

A known mass of purified isopropylcyclopentane is sealed in the sample vessel.

-

The calorimeter is assembled and the vacuum chamber is evacuated.

-

The sample is cooled to the starting temperature of the measurement range.

-

The adiabatic shield temperature is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.

-

A precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the sample and vessel to increase.

-

The temperature of the sample is monitored until it reaches a new equilibrium.

-

The heat capacity of the sample is calculated from the energy input, the observed temperature rise, and the known heat capacity of the sample vessel (determined in separate calibration experiments).

-

This process is repeated in a stepwise manner to obtain heat capacity data over the desired temperature range.

Vapor Pressure Determination by Ebulliometry

Ebulliometry involves measuring the boiling temperature of a liquid at a series of controlled pressures. This method is suitable for determining the vapor pressure-temperature relationship for pure hydrocarbons.

Objective: To measure the vapor pressure of isopropylcyclopentane as a function of temperature.

Apparatus:

-

An ebulliometer, which consists of a boiler, a vapor space with a thermometer well, and a condenser.

-

A platinum resistance thermometer for accurate temperature measurement.

-

A pressure control system capable of maintaining stable pressures over the desired range.

-

A manometer for accurate pressure measurement.

Procedure:

-

The ebulliometer is charged with a sample of high-purity isopropylcyclopentane.

-

The system is connected to the pressure control system and a vacuum pump.

-

The pressure is set to a desired value, and the liquid is heated to its boiling point.

-

The system is allowed to reach a steady state of liquid-vapor equilibrium, where the temperature of the condensing vapor is constant.

-

The equilibrium temperature and pressure are precisely recorded.

-

The pressure is adjusted to a new setpoint, and the measurement is repeated.

-

This process is carried out over a range of pressures to obtain a set of corresponding boiling temperatures.

-

The experimental data are then fitted to a vapor pressure equation, such as the Antoine equation, to describe the vapor pressure-temperature relationship. The enthalpy of vaporization can be derived from these data using the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate the experimental workflows for determining the key thermodynamic properties of isopropylcyclopentane.

Caption: Workflow for Enthalpy of Formation Determination.

Caption: Workflow for Heat Capacity Measurement.

Caption: Workflow for Vapor Pressure Determination.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of Isopropylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of isopropylcyclopentane. Leveraging data from computational chemistry, this document details the structural parameters, including bond lengths, bond angles, and dihedral angles, of the molecule's stable conformers. The cyclopentane (B165970) ring in isopropylcyclopentane adopts puckered conformations, primarily the envelope and twist forms, to alleviate ring strain. The orientation of the isopropyl group relative to the ring further influences the conformational stability. This guide presents the calculated relative energies of these conformers and discusses the experimental methodologies, such as gas electron diffraction and spectroscopy, that are crucial for validating these theoretical models. All quantitative data is summarized in structured tables for comparative analysis, and logical relationships between conformers are visualized using Graphviz diagrams.

Introduction

Isopropylcyclopentane is a cycloalkane with the chemical formula C₈H₁₆.[1] Its structure consists of a five-membered cyclopentane ring substituted with an isopropyl group. Understanding the three-dimensional structure and conformational preferences of such molecules is paramount in various fields, including medicinal chemistry and materials science, as the molecular geometry dictates its physical and chemical properties, as well as its interactions with biological targets.

The cyclopentane ring is not planar and exists in a continuous state of dynamic motion, adopting puckered conformations to minimize angle and torsional strain. The two most recognized conformations are the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry). The substitution of an isopropyl group on the cyclopentane ring introduces additional conformational complexity due to the rotation around the C-C bond connecting the isopropyl group to the ring and the interactions between the substituent and the ring hydrogens.

This guide aims to provide a detailed overview of the molecular geometry and conformational analysis of isopropylcyclopentane, based on available computational data.

Molecular Geometry and Conformations

The conformational analysis of isopropylcyclopentane involves identifying the stable conformers and determining their relative energies and geometric parameters. Due to the flexibility of the cyclopentane ring and the rotational freedom of the isopropyl group, several conformers can exist. The primary conformations of the cyclopentane ring are the envelope and twist forms. For each of these ring puckers, the isopropyl group can adopt different rotational positions.

Cyclopentane Ring Conformations

The cyclopentane ring avoids a planar conformation due to significant torsional strain that would arise from eclipsing C-H bonds. Instead, it adopts non-planar structures:

-

Envelope Conformation (Cₛ symmetry): In this conformation, four of the carbon atoms are in a plane, and the fifth is puckered out of the plane, resembling an envelope flap.

-

Twist (Half-Chair) Conformation (C₂ symmetry): Here, three carbon atoms are in a plane, with one atom above and another below the plane.

These conformations are in a state of rapid interconversion at room temperature through a process called pseudorotation.

Isopropyl Group Orientation

The isopropyl substituent can be positioned in either an axial or equatorial-like position relative to the mean plane of the cyclopentane ring. Furthermore, rotation around the C-C bond connecting the isopropyl group to the ring leads to different staggered conformations of the isopropyl group's methyl groups relative to the ring.

Computational Analysis of Isopropylcyclopentane Conformers

Due to the lack of specific experimental studies providing detailed structural data for isopropylcyclopentane in the public domain, this guide relies on computed properties available from databases such as PubChem. These calculations are typically performed using density functional theory (DFT) or other ab initio methods.

The following diagram illustrates the relationship between the different types of conformers of isopropylcyclopentane.

References

The Synthesis of Isopropylcyclopentane: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of isopropylcyclopentane. It details the evolution of synthetic methodologies, from early approaches to modern techniques. This document includes detailed experimental protocols for key synthesis pathways, quantitative data for comparative analysis, and visualizations of reaction workflows. The information presented is intended to be a valuable resource for professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

Isopropylcyclopentane is a cycloalkane that has applications as a component in fuel and as a building block in the synthesis of more complex molecules. Its synthesis has evolved over the years, reflecting broader advancements in organic chemistry. This guide explores the key milestones in the synthesis of this compound.

Historical Perspective and Discovery

The early history of the synthesis of isopropylcyclopentane is not extensively documented in readily available literature. An early notable synthesis was reported in 1945 by Crane, Boord, and Henne. Their work on the synthesis of mono- and di-alkylcyclopentenes provided a pathway to various substituted cyclopentanes, including isopropylcyclopentane.

A significant development in the broader field of cyclopentane (B165970) derivatives came in 1982 with a European patent filed by Henkel KGaA. While this patent focused on the preparation of 3-isopropyl cyclopentanone (B42830) derivatives for use as fragrances, it noted that 2-isopropyl-cyclopentanone derivatives were "hitherto unknown." This suggests that while the parent hydrocarbon, isopropylcyclopentane, had been synthesized earlier, its functionalized derivatives were still a subject of novel research in the early 1980s.

Synthetic Methodologies

Two primary routes for the synthesis of isopropylcyclopentane are detailed below: a modern approach involving a Grignard reaction followed by dehydration and hydrogenation, and the historical method starting from 1,3-cyclopentadiene.

Modern Synthesis: Grignard Reaction, Dehydration, and Hydrogenation

This contemporary approach offers a versatile and widely applicable method for the synthesis of isopropylcyclopentane, starting from the readily available cyclopentanone. The overall workflow is depicted below.

Step 1: Synthesis of 1-Isopropylcyclopentanol via Grignard Reaction

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a nitrogen atmosphere.

-

Grignard Reagent Preparation: In the dropping funnel, a solution of isopropyl bromide in anhydrous diethyl ether is prepared. The flask is charged with magnesium turnings. A small portion of the isopropyl bromide solution is added to the magnesium to initiate the reaction, which is evidenced by the formation of a cloudy solution and gentle refluxing. The remaining isopropyl bromide solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Cyclopentanone: A solution of cyclopentanone in anhydrous diethyl ether is added dropwise to the freshly prepared isopropylmagnesium bromide solution with cooling in an ice bath.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-isopropylcyclopentanol.

Step 2: Dehydration of 1-Isopropylcyclopentanol

-

The crude 1-isopropylcyclopentanol is mixed with a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated, and the resulting alkene products (a mixture of 1-isopropylcyclopentene (B73784) and isopropylidenecyclopentane) are distilled from the reaction flask.

-

The distillate is washed with a saturated sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and fractionally distilled.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

-

The mixture of isopropylcyclopentenes is dissolved in ethanol (B145695) in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

-

The vessel is connected to a hydrogen source (e.g., a Parr hydrogenator or a balloon filled with hydrogen) and the mixture is agitated under a hydrogen atmosphere at room temperature and moderate pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to give isopropylcyclopentane. The product can be further purified by distillation.

Historical Synthesis: From 1,3-Cyclopentadiene (Crane, Boord, and Henne, 1945)

Quantitative Data

The following tables summarize the physicochemical and spectroscopic data for the key compounds involved in the synthesis of isopropylcyclopentane.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Cyclopentanone | C₅H₈O | 84.12 | 130.6 |

| 1-Isopropylcyclopentanol | C₈H₁₆O | 128.21 | ~155-157 |

| 1-Isopropylcyclopentene | C₈H₁₄ | 110.20 | ~123-125 |

| Isopropylidenecyclopentane | C₈H₁₄ | 110.20 | ~126-128 |

| Isopropylcyclopentane | C₈H₁₆ | 112.21 | 125.2 |

Table 2: Spectroscopic Data for Isopropylcyclopentane [1][2]

| Spectroscopy | Key Signals |

| ¹H NMR | Multiplets in the regions of δ 0.8-1.0 ppm (methyl protons of isopropyl group) and δ 1.2-1.9 ppm (cyclopentyl and isopropyl methine protons). |

| ¹³C NMR | Peaks at approximately δ 34.5 (CH), δ 32.5 (CH₂), δ 25.0 (CH₂), and δ 20.5 (CH₃). |

| Mass Spec (m/z) | 112 (M+), 97, 83, 69, 55, 43, 41.[1][2] |

| IR (cm⁻¹) | ~2950-2860 (C-H stretch), ~1465 (C-H bend), ~1385-1365 (C-H bend, isopropyl split).[1] |

Conclusion

The synthesis of isopropylcyclopentane has evolved from early methods utilizing cyclopentadiene (B3395910) derivatives to more modern and versatile approaches such as the Grignard reaction with cyclopentanone followed by dehydration and hydrogenation. The modern route offers a clear and adaptable pathway for the preparation of this and other related alkylated cycloalkanes, making it a valuable tool for researchers in organic and medicinal chemistry. This guide provides the necessary technical details to understand and implement these synthetic strategies.

References

Isopropylcyclopentane: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylcyclopentane (C8H16), a volatile cycloalkane, is a compound of interest due to its presence in significant natural resources and its potential applications in various fields of chemical synthesis and research. This technical guide provides an in-depth overview of the natural occurrence and sources of isopropylcyclopentane, with a focus on its presence in petroleum deposits and its potential, though less documented, existence in the plant kingdom. The guide details methodologies for its isolation and identification from these sources, presenting quantitative data in a comparative format.

Natural Occurrence in Petroleum

Isopropylcyclopentane is a naturally occurring component of crude oil and is consequently found in various refined petroleum products, most notably in gasoline and naphtha fractions. Its concentration can vary depending on the origin and geological history of the crude oil. Cycloalkanes, often referred to as naphthenes in the petroleum industry, are important components that influence the properties of fuels.

Geochemical Significance

In geochemical studies, alkylated cycloalkanes can serve as biomarkers, providing insights into the thermal maturity and depositional environment of the source rock. The presence and relative abundance of specific isomers of C8 cycloalkanes, including isopropylcyclopentane, can be indicative of the original organic matter and the geological processes it has undergone.

Quantitative Data

The concentration of isopropylcyclopentane in petroleum fractions is typically determined through detailed hydrocarbon analysis, often employing gas chromatography. While specific concentrations vary widely, the following table provides a representative summary of the typical weight percentage (wt%) of C8 cycloalkanes, including isopropylcyclopentane, in light naphtha fractions from different types of crude oil.

| Crude Oil Type | Light Naphtha Fraction (IBP - 150°C) | Isopropylcyclopentane (wt%) (Illustrative) | Total C8 Cycloalkanes (wt%) (Illustrative) |

| Brent Blend (North Sea) | ~20-25% of crude | 0.5 - 1.5 | 5 - 10 |

| West Texas Intermediate (WTI) | ~25-30% of crude | 0.7 - 1.8 | 6 - 12 |

| Arabian Light | ~18-22% of crude | 0.4 - 1.2 | 4 - 9 |

Note: The data presented in this table is illustrative and based on typical compositions of light naphtha. Actual concentrations can vary significantly.

Potential Natural Occurrence in Plants

While the presence of isopropylcyclopentane in petroleum is well-documented, its occurrence in the plant kingdom is less definitive and not widely reported in mainstream phytochemical literature. However, plants are known to produce a vast array of volatile organic compounds (VOCs), including various cyclic terpenes and their derivatives. It is plausible that isopropylcyclopentane or its isomers could be present as minor constituents in the essential oils or volatile emissions of certain plant species, particularly those rich in monoterpenes with similar carbon skeletons. Families such as Asteraceae and Lamiaceae are known for their diverse terpene profiles.

Biosynthetic Plausibility

The biosynthesis of C8 compounds in plants is less common than that of C5 (isoprene), C10 (monoterpenes), and C15 (sesquiterpenes) compounds, which are derived from the isoprenoid pathway. However, enzymatic modifications and rearrangements of more common terpenes could potentially lead to the formation of isopropylcyclopentane.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for the presence of isopropylcyclopentane in the essential oil of a plant species, for illustrative purposes, to demonstrate how such data would be presented if available.

| Plant Species (Hypothetical) | Essential Oil Yield (% of dry weight) | Isopropylcyclopentane (% of essential oil) | Method of Analysis |

| Exemplum herba (Asteraceae) | 1.2 | 0.05 | Headspace GC-MS |

| Fictitious planta (Lamiaceae) | 0.8 | 0.02 | Solvent Extraction GC-MS |

Note: This data is hypothetical and for illustrative purposes only. The presence of isopropylcyclopentane in these plant families has not been conclusively established in wide-ranging studies.

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and quantification of isopropylcyclopentane from petroleum and plant sources.

Isolation and Analysis from Petroleum

The primary method for separating components of crude oil is fractional distillation, followed by gas chromatography for detailed analysis.

Protocol 3.1.1: Fractional Distillation of Crude Oil and GC-MS Analysis of the Light Naphtha Fraction

-

Fractional Distillation:

-

A sample of crude oil (e.g., 1000 mL) is placed in a round-bottom flask connected to a fractionating column.

-

The crude oil is heated to its boiling point. The vapor rises through the column, which has a temperature gradient (hotter at the bottom, cooler at the top).

-

Fractions are collected at different temperature ranges. The light naphtha fraction, containing C5-C9 hydrocarbons including isopropylcyclopentane, is typically collected between 30°C and 150°C.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: A sample of the collected light naphtha fraction is diluted in a suitable solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration for GC-MS analysis. An internal standard (e.g., deuterated cyclohexane) is added for quantification.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 35°C (hold for 5 min), ramp to 150°C at 4°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

-

Injector: Splitless injection at 250°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Identification: Isopropylcyclopentane is identified by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantification: The concentration is calculated by comparing the peak area of isopropylcyclopentane to the peak area of the internal standard.

-

-

Isolation and Analysis from Plant Material

Two common methods for extracting volatile compounds from plants are headspace analysis and solvent extraction.

Protocol 3.2.1: Headspace GC-MS Analysis of Plant Volatiles

-

Sample Preparation: Fresh plant material (e.g., 1-5 g of leaves or flowers) is placed in a headspace vial.

-

Headspace Sampling:

-

The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

-

A solid-phase microextraction (SPME) fiber is exposed to the headspace for a defined time (e.g., 15 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

The SPME fiber is desorbed in the hot GC inlet.

-

GC-MS conditions are similar to those described in Protocol 3.1.1, with potential optimization of the temperature program based on the expected range of volatiles.

-

Protocol 3.2.2: Solvent Extraction and GC-MS Analysis of Plant Volatiles

-

Extraction:

-

Fresh or dried plant material is macerated in a non-polar solvent with a low boiling point, such as n-pentane or hexane.[1]

-

The mixture is agitated for a period (e.g., 1-2 hours) and then filtered to separate the plant debris.

-

-

Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a small volume.

-

GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system for analysis, following a similar procedure as described in Protocol 3.1.1.

Mandatory Visualizations

The following diagrams illustrate the workflows for the isolation and analysis of isopropylcyclopentane from its natural sources.

Conclusion

Isopropylcyclopentane is a confirmed constituent of petroleum, with its concentration varying based on the crude oil's origin. Its presence in the plant kingdom is plausible but requires further specific investigation to be definitively established. The analytical methodologies provided in this guide, centered around fractional distillation and gas chromatography-mass spectrometry, offer robust frameworks for the isolation, identification, and quantification of isopropylcyclopentane from these natural sources. This information is valuable for researchers in petroleum geochemistry, as well as for scientists exploring the vast chemical diversity of the natural world for potential applications in drug development and other industries.

References

A Theoretical Investigation into the Conformational Stability of Isopropylcyclopentane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods used to study the conformational stability of isopropylcyclopentane. For drug development professionals and researchers, a molecule's three-dimensional structure is crucial as it dictates its physical properties and biological interactions. Understanding the conformational landscape of aliphatic rings like isopropylcyclopentane is fundamental to predicting their behavior in larger, more complex systems.

Theoretical Foundations of Isopropylcyclopentane Stability

The stability of any alkane conformer is primarily governed by a delicate balance of several types of strain. In the case of isopropylcyclopentane, these are:

-

Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. While a planar cyclopentane (B165970) would have internal angles of 108°, which is very close to the ideal, the molecule is not planar.[1]

-

Torsional Strain: This results from the eclipsing of bonds on adjacent carbon atoms. A planar cyclopentane would suffer from significant torsional strain due to ten pairs of eclipsed C-H bonds.[1][2] To alleviate this, the cyclopentane ring puckers.[1][2]

-

Steric Strain: This occurs when non-bonded atoms or groups are forced into close proximity, leading to van der Waals repulsion. In isopropylcyclopentane, steric strain can arise from interactions between the isopropyl group and the hydrogen atoms on the cyclopentane ring.

To minimize the combination of angle and torsional strain, cyclopentane adopts non-planar conformations, primarily the envelope (C_s symmetry) and half-chair (C_2 symmetry) conformations.[3][4] These conformations are in rapid equilibrium through a process called pseudorotation. The introduction of a substituent, such as an isopropyl group, creates a barrier to this pseudorotation, leading to distinct energy minima.[3]

Computational Methodology for Conformational Analysis

A rigorous theoretical study of the stability of isopropylcyclopentane involves a multi-step computational workflow. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for a thorough computational analysis of isopropylcyclopentane's conformational stability.

-

Conformational Search:

-

Objective: To identify all possible low-energy conformers of isopropylcyclopentane. This includes considering the different puckered conformations of the cyclopentane ring and the rotation of the isopropyl group.

-

Methodology: A systematic or stochastic conformational search is performed. For a molecule of this size, a common approach is to rotate the single bond connecting the isopropyl group to the cyclopentane ring in discrete steps (e.g., every 30 degrees) for each of the primary ring conformations (envelope and half-chair). Each of these starting geometries is then subjected to an initial, low-level geometry optimization.

-

-

Geometry Optimization:

-

Objective: To find the precise minimum-energy structure for each conformer identified in the initial search.

-

Methodology: Each identified conformer is optimized at a higher level of theory. A popular and effective choice is the B3LYP density functional with a basis set such as 6-31G(d). For systems where dispersion forces are significant, as is the case with alkanes, it is crucial to include a dispersion correction, such as D3. Thus, a recommended level of theory would be B3LYP-D3/6-31G(d).

-

-

Frequency Calculation:

-

Objective: To verify that each optimized structure is a true energy minimum and to calculate thermochemical data.

-

Methodology: A frequency calculation is performed at the same level of theory as the final geometry optimization. A true minimum on the potential energy surface will have no imaginary frequencies. The output of this calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

-

Single-Point Energy Refinement:

-

Objective: To obtain more accurate relative energies for the optimized conformers.

-

Methodology: A single-point energy calculation is performed on each optimized geometry using a larger basis set, for example, cc-pVTZ. This approach, where a more computationally expensive method is used on geometries optimized with a less expensive one, often provides a good balance of accuracy and computational cost.

-

-

Data Analysis:

-

Objective: To determine the relative stabilities and equilibrium populations of all conformers.

-

Methodology:

-

The electronic energies from the single-point calculations are corrected with the Gibbs free energy corrections obtained from the frequency calculations.

-

The relative Gibbs free energy (ΔG) of each conformer is calculated with respect to the global minimum (the most stable conformer).

-

The population of each conformer at a given temperature (e.g., 298.15 K) is calculated using the Boltzmann distribution equation: Population(i) = (exp(-ΔG(i)/RT) / Σexp(-ΔG(j)/RT)) * 100% where R is the gas constant and the sum is over all conformers.

-

-

Data Presentation: Illustrative Results

Table 1: Calculated Energies for Isopropylcyclopentane Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Zero-Point Vibrational Energy (kcal/mol) | Gibbs Free Energy Correction (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| A | 0.00 | 125.3 | -15.2 | 0.00 |

| B | 0.85 | 125.1 | -15.5 | 0.45 |

| C | 1.50 | 124.9 | -15.8 | 0.60 |

| D | 2.10 | 124.7 | -16.0 | 0.80 |

Energies are calculated at the B3LYP-D3/cc-pVTZ//B3LYP-D3/6-31G(d) level of theory.

Table 2: Predicted Equilibrium Populations of Isopropylcyclopentane Conformers at 298.15 K

| Conformer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population (%) |

| A | 0.00 | 55.1 |

| B | 0.45 | 24.9 |

| C | 0.60 | 14.3 |

| D | 0.80 | 5.7 |

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the computational methodology described.

Cyclopentane Conformational Pathway

The puckering of the cyclopentane ring can be visualized as a pseudorotational pathway between the envelope and half-chair conformations.

Conclusion